molecular formula C11H7Cl2NO3 B11849958 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B11849958
M. Wt: 272.08 g/mol
InChI Key: AJYJNSSBNLGQFJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H7Cl2NO. It is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and a carboxylic acid group attached to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid typically involves the halogenation of 4-hydroxy-2-methylquinoline-3-carboxylic acid. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 6 and 8 positions of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The hydroxyl and carboxylic acid groups also play a role in binding to the target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

6,8-dichloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)10(15)6-2-5(12)3-7(13)9(6)14-4/h2-3H,1H3,(H,14,15)(H,16,17)

InChI Key

AJYJNSSBNLGQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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